Hole Mobility: DEAB Outperforms TPD by an Order of Magnitude
DEAB exhibits a room-temperature hole-carrier mobility in excess of 10⁻³ cm²/V·s, as measured in pure amorphous films [1]. This value is approximately one order of magnitude higher than the hole mobility reported for vapor-deposited TPD (N,N′-diphenyl-N,N′-bis(3-methylphenyl)-1,1′-biphenyl-4,4′-diamine), a widely used benchmark hole-transport material, which is typically several times 10⁻⁴ cm²/V·s under comparable conditions [2].
| Evidence Dimension | Hole mobility (room temperature) |
|---|---|
| Target Compound Data | >10⁻³ cm²/V·s |
| Comparator Or Baseline | TPD: several × 10⁻⁴ cm²/V·s |
| Quantified Difference | ~10× higher |
| Conditions | Amorphous film; room temperature; time-of-flight measurement |
Why This Matters
Higher hole mobility enables faster charge extraction and reduced voltage losses in organic electronic devices, a key parameter for material selection in photoreceptors and OLEDs.
- [1] Enokida, T., & Hirohashi, R. (1991). Morphology and hole transport of butadiene derivative. Journal of Applied Physics, 70(11), 6908–6914. View Source
- [2] IOPscience. (1993). Estimate of hole mobilities of some organic photoconducting materials using the time-of-flight method. View Source
